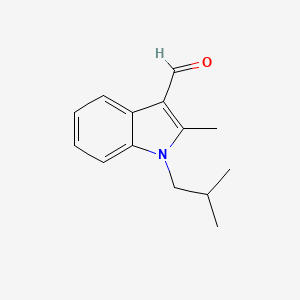

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another approach is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of 1H-indole-3-carbaldehyde with an isocyanide and an aldehyde to form the desired product . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Analyse Des Réactions Chimiques

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including 1-isobutyl-2-methyl-1H-indole-3-carbaldehyde. Research indicates that these compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The structural modifications of indole derivatives have been shown to enhance their antibacterial efficacy, suggesting potential therapeutic applications in treating resistant infections .

Anti-inflammatory and Antitumor Properties

Indole derivatives have also been investigated for their anti-inflammatory and antitumor activities. The synthesis of N-acyl indole compounds has been linked to promising anti-inflammatory effects, potentially leading to new treatments for inflammatory diseases . Furthermore, the structural diversity of indoles allows for the exploration of their anticancer properties through targeted modifications .

Organic Synthesis

Building Block for Complex Molecules

The aldehyde group in this compound makes it an excellent precursor for synthesizing more complex organic molecules. Its ability to undergo various reactions, such as acylation and condensation, facilitates the development of new compounds with desired biological activities . This versatility is particularly valuable in drug discovery and development.

Material Science

Development of Functional Materials

The unique properties of indole derivatives allow for their use in developing functional materials. For instance, compounds like this compound can be incorporated into polymers or coatings that exhibit specific optical or electronic properties. This application is crucial in creating advanced materials for electronics and photonics .

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial activity of several indole derivatives against MRSA. The results indicated that this compound showed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as a lead compound for further development .

Case Study 2: Synthesis of N-acyl Indoles

In another study, researchers synthesized a series of N-acyl indoles using this compound as a starting material. The resulting compounds demonstrated varied biological activities, including significant anti-inflammatory effects in vitro. This case illustrates the compound's utility as a precursor in medicinal chemistry .

Mécanisme D'action

The mechanism of action of 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparaison Avec Des Composés Similaires

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

1H-indole-3-carbaldehyde: A simpler indole derivative with similar reactivity but lacking the isobutyl and methyl substituents.

2,7-Dimethyl-1H-indole-3-carbaldehyde: Another indole derivative with additional methyl groups, which may influence its chemical properties and reactivity.

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: A methoxy-substituted indole derivative with different electronic and steric effects.

Activité Biologique

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an indole ring structure with an isobutyl group at position 1 and a methyl group at position 2. The presence of the aldehyde functional group contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes, receptors, and ion channels.

Target Interactions:

- Enzyme Inhibition: The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Modulation: It may function as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

Biochemical Pathways:

Indole derivatives are known to participate in several biochemical processes:

- Cell Signaling: They modulate signaling pathways that regulate gene expression.

- Metabolism: They interact with metabolic enzymes, impacting overall cellular metabolism.

Biological Activities

This compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication through enzyme interaction. |

| Anti-inflammatory | Modulates inflammatory pathways, reducing cytokine production. |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Antimicrobial | Effective against various bacterial strains, including MRSA. |

| Antidiabetic | Influences glucose metabolism and insulin sensitivity. |

Antimicrobial Activity

A study demonstrated that this compound shows significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.90 μg/mL, which is particularly noteworthy against methicillin-resistant strains (MRSA) where the MIC was found to be lower than 1 μg/mL .

Anticancer Effects

Research has indicated that this compound can induce apoptosis in various cancer cell lines. For instance, it was observed to enhance caspase activity in breast cancer cells (MDA-MB-231), suggesting a mechanism for its anticancer properties .

Table: Summary of Anticancer Activity

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1.0 | Induced morphological changes |

| MDA-MB-231 | 10.0 | Enhanced caspase-3 activity |

Propriétés

IUPAC Name |

2-methyl-1-(2-methylpropyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-10(2)8-15-11(3)13(9-16)12-6-4-5-7-14(12)15/h4-7,9-10H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWFLLRAZZIMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359596 | |

| Record name | 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714278-20-3 | |

| Record name | 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.